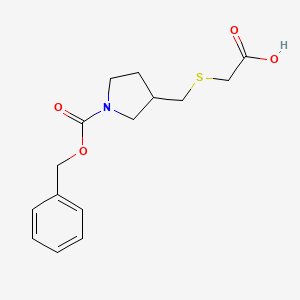

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a benzyl ester-protected carboxylic acid group at the 1-position and a carboxymethylsulfanylmethyl substituent at the 3-position. The benzyl ester group enhances solubility and stability during synthetic processes, while the carboxymethylsulfanylmethyl moiety may confer unique reactivity for conjugation or targeted interactions .

Properties

IUPAC Name |

2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c17-14(18)11-21-10-13-6-7-16(8-13)15(19)20-9-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVQRUMELPXJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CSCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxymethylsulfanyl Group: This step involves the addition of a carboxymethylsulfanyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is recognized for its potential in developing pharmaceutical agents, particularly:

- Antiviral Agents : The compound has shown promise in inhibiting viral replication through interactions with viral enzymes.

- Enzyme Inhibitors : Its structure allows it to bind effectively to specific enzymes, modulating their activity, which is crucial for drug development targeting metabolic pathways.

Biochemical Research

This compound serves as a valuable tool in biochemical research due to its unique structural features:

- Substrate for Enzymatic Reactions : It can act as a substrate in various enzymatic reactions, facilitating studies on enzyme kinetics and mechanisms.

- Labeling Agent : Its functional groups make it suitable for use as a labeling agent in biochemical assays, improving the detection of biomolecules.

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound is utilized for:

- Synthesis of Derivatives : The presence of carboxymethyl and sulfanyl groups allows for further chemical modifications, leading to derivatives with tailored properties.

- Steglich Esterification : This method is commonly used for synthesizing the compound, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various pyrrolidine derivatives, including 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester. It was found to inhibit the replication of certain viruses by interfering with their enzymatic machinery, making it a candidate for further development as an antiviral drug.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways demonstrated that this compound effectively reduced enzyme activity in vitro. This finding supports its potential application in designing inhibitors for therapeutic use in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The following table summarizes key analogs and their substituents:

Key Observations :

- Halogenated Derivatives (e.g., bromo, chloro): Serve as intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings due to their electrophilic sp³-hybridized carbons .

- Sulfanyl Derivatives : The target compound’s carboxymethylsulfanylmethyl group and ’s hydroxyethylsulfanyl analog both exhibit sulfur-based nucleophilicity, useful for disulfide bond formation or metal coordination .

- Carboxymethoxy vs.

Biological Activity

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS No: 1353982-12-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO4S

- Molecular Weight : 309.38 g/mol

- Structure : The compound features a pyrrolidine ring, a carboxymethyl sulfanyl group, and a benzyl ester functionality, which contribute to its biological activity.

Antiviral Activity

Research indicates that derivatives of carboxylic acids, including those with pyrrolidine structures, have shown antiviral properties. In particular, compounds similar to 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester have been evaluated for their ability to inhibit HIV reverse transcriptase (RT) and integrase (IN) activities.

- Inhibition of HIV RT : A study demonstrated that certain analogues exhibited low micromolar inhibition against HIV RT-associated RNase H without significantly affecting the polymerase activity. This suggests potential for developing antiviral agents targeting HIV .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment.

- PARP Inhibition : Compounds with similar structures have shown promising results in inhibiting PARP enzymes, which are crucial for DNA repair mechanisms in cancer cells. For instance, some analogues exhibited IC50 values as low as 4 nM against PARP-1 and PARP-2, indicating strong inhibitory effects .

The biological activity of 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester can be attributed to several mechanisms:

- Metal Chelation : The presence of carboxylic acid moieties allows for metal chelation, which may disrupt essential metal-dependent enzymatic processes in pathogens.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation, such as reverse transcriptase and PARP.

- Cell Membrane Interaction : The hydrophobic benzyl group enhances membrane permeability, facilitating cellular uptake and subsequent biological action.

Study on Antiviral Efficacy

In a specific study assessing the antiviral properties of similar compounds, researchers found that certain derivatives significantly inhibited HIV replication in cell cultures. The most effective compounds were those that maintained structural integrity while modifying functional groups to enhance binding affinity to the viral enzymes .

Cancer Cell Proliferation Assays

Another study focused on the cytotoxic effects of related compounds on various cancer cell lines (e.g., MDA-MB-436). Results indicated that modifications leading to increased hydrophobicity improved cellular uptake and cytotoxicity, with IC50 values demonstrating enhanced potency compared to standard treatments like veliparib .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4S |

| Molecular Weight | 309.38 g/mol |

| Antiviral IC50 (HIV RT) | Low micromolar range |

| PARP Inhibition IC50 | ~4 nM |

| Cancer Cell Line Tested | MDA-MB-436 |

Q & A

Q. What experimental conditions optimize benzyl ester bond formation in synthetic complexes like DHPGAC?

- Methodological Answer : Optimal pH conditions are critical. Acidic pH (e.g., pH 4) maximizes benzyl ester bond formation between carboxylic acids (e.g., glucuronic acid) and quinone methide intermediates, as demonstrated in DHPGAC synthesis. At neutral pH, competing reactions with amino groups (e.g., from proteins) dominate, reducing ester yield. Adjusting pH to favor carboxylic acid activation over nucleophilic amino groups is key .

Q. Which spectroscopic techniques are most reliable for confirming benzyl ester bond formation?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is essential, with ester bonds showing a characteristic peak at ~1731 cm⁻¹, which disappears after alkali treatment due to ester cleavage. Solid-state ¹³C NMR can corroborate ester linkages by identifying carbonyl resonances. Cross-validation with ion chromatography (IC) post-alkali treatment quantifies released glucuronic acid, directly correlating with ester bond content .

Q. How can elemental analysis resolve competing reaction pathways during synthesis?

- Methodological Answer : Elemental analysis detects nitrogen content, which increases under neutral pH due to protein incorporation via amino-quinone methide adducts. By comparing nitrogen levels across pH conditions, researchers can distinguish between ester-dominated (low nitrogen, acidic pH) and protein-complexed (high nitrogen, neutral pH) products .

Advanced Research Questions

Q. How do pH-dependent reaction mechanisms influence selectivity between esterification and amino group adduct formation?

- Methodological Answer : Under acidic conditions, protonation of amino groups reduces their nucleophilicity, favoring esterification with carboxylic acids. At neutral pH, deprotonated amino groups react preferentially with quinone methides (reactivity order: amine > thiol > acid > hydroxyl). Kinetic studies using stopped-flow spectroscopy or pH-controlled batch reactors can quantify reaction rates for each pathway .

Q. What strategies mitigate discrepancies between spectroscopic and chromatographic data in ester bond quantification?

- Methodological Answer : Discrepancies may arise from incomplete alkali cleavage or overlapping FTIR peaks (e.g., ester vs. carboxylate). Use tandem methods: (1) Pre-treat samples with exhaustive alkali hydrolysis to ensure complete ester cleavage, (2) Validate FTIR findings with IC-measured glucuronic acid release, and (3) Apply principal component analysis (PCA) to spectral data to deconvolute overlapping signals .

Q. How can competing reactions be controlled to synthesize hybrid complexes (e.g., DHPGAC with both ester and protein linkages)?

- Methodological Answer : Sequential pH adjustment allows stepwise synthesis. Start at pH 4 to maximize ester bonds, then shift to pH 7 to introduce protein adducts. Alternatively, use protecting groups (e.g., tert-butyl esters) for carboxylic acids during protein incorporation, followed by deprotection and esterification. Monitor progress with time-resolved elemental analysis and IR .

Data Interpretation & Contradiction Analysis

Q. Why might IR spectra show ester peaks in acidic-synthesized DHPGAC but not in neutral conditions?

- Methodological Answer : Neutral pH promotes protein adducts via amino groups, leaving fewer carboxylic acids available for esterification. IR peaks at 1731 cm⁻¹ (ester) are absent in neutral products but present in acidic-synthesized DHPGAC. Post-alkali IR and IC data confirm ester absence in neutral conditions, aligning with elemental nitrogen trends .

Q. How to address low ester yields despite optimal pH conditions?

- Methodological Answer : Potential causes include insufficient quinone methide generation or competing hydroxyl group reactions. Optimize enzyme concentrations (e.g., β-glucosidase for precursor activation) and add thiol-blocking agents (e.g., N-ethylmaleimide) to suppress competing pathways. Re-evaluate reaction kinetics via HPLC to identify bottlenecks .

Synthetic & Analytical Best Practices

- Key Tools : FTIR, ¹³C NMR, IC, elemental analysis, pH-controlled reactors.

- Critical Parameters : pH (4–7), enzyme activity, competing nucleophile concentrations.

- Validation : Cross-correlate spectroscopic, chromatographic, and elemental datasets to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.